Product packaging for 6-Methoxy-1-methyl-8-nitro-2-quinolone(Cat. No.:)

6-Methoxy-1-methyl-8-nitro-2-quinolone

Cat. No.: B14029043
M. Wt: 234.21 g/mol
InChI Key: ZCLCULMHJSBKEO-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-8-nitro-2-quinolone is a synthetically versatile nitroquinolone derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a distorted 1-methyl-2-quinolone (MeQone) framework activated by a nitro group, which enhances its reactivity and makes it a valuable scaffold for constructing diverse chemical libraries . The electron-withdrawing nitro group on the quinoline ring system facilitates various chemical transformations, including nucleophilic substitutions and cycloaddition reactions, enabling researchers to efficiently synthesize novel, complex heterocyclic compounds for biological screening . Its primary research value lies in its role as a key synthetic intermediate for the development of pharmacologically active molecules. The structural motif of 8-nitroquinoline is a known precursor in the synthesis of 8-aminoquinolines, a class of compounds with well-documented antimalarial properties . Furthermore, the 1-methyl-2-quinolone core is found in numerous alkaloids and unnatural derivatives investigated for a range of biological activities, including cytotoxic, antiparasitic, and antitumor effects . Researchers utilize this compound to access novel quinolone derivatives with potential applications as antibacterial, anticancer, and antimalarial agents, addressing the urgent need for new chemotherapeutic molecules in the face of emerging drug resistance . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O4 B14029043 6-Methoxy-1-methyl-8-nitro-2-quinolone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

6-methoxy-1-methyl-8-nitroquinolin-2-one

InChI

InChI=1S/C11H10N2O4/c1-12-10(14)4-3-7-5-8(17-2)6-9(11(7)12)13(15)16/h3-6H,1-2H3

InChI Key

ZCLCULMHJSBKEO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC2=CC(=CC(=C21)[N+](=O)[O-])OC

Origin of Product

United States

Advanced Synthetic Methodologies for the Construction of 6 Methoxy 1 Methyl 8 Nitro 2 Quinolone and Its Precursors

Retrosynthetic Disconnections Applied to the 2-Quinolone Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For the 2-quinolone core, several classical and modern disconnections are applicable. A primary strategy involves disconnecting the C4–N1 and C2–C3 bonds, which corresponds to the Knorr quinoline (B57606) synthesis. synarchive.comwikipedia.org This approach envisions the target molecule arising from the acid-catalyzed cyclization of a β-ketoanilide intermediate.

Another powerful disconnection breaks the N1–C8a and C4–C4a bonds, which is conceptually related to the Conrad-Limpach and related syntheses. quimicaorganica.orgarkat-usa.orgwikipedia.org This pathway typically involves the condensation of an appropriately substituted aniline (B41778) with a β-ketoester or a similar three-carbon component. For 6-methoxy-1-methyl-8-nitro-2-quinolone, this would necessitate starting with a precursor like 4-methoxy-2-nitro-N-methylaniline.

Modern retrosynthetic approaches consider transition metal-catalyzed C–H activation and cross-coupling reactions. researchgate.netias.ac.in A plausible disconnection across the N1–C2 and C3–C4 bonds suggests a palladium- or copper-catalyzed annulation of an N-substituted o-haloaniline with an alkyne or related coupling partner. nih.gov

Development of Regioselective Annulation Reactions for Substituted Quinolones

Achieving the desired substitution pattern on the quinolone ring requires highly regioselective annulation reactions. The choice of synthetic method often dictates the final placement of substituents.

The Knorr quinoline synthesis and its variations are pivotal for constructing 2-quinolones. synarchive.com This reaction involves the condensation of an aniline with a β-ketoester to form a β-ketoanilide, which is then cyclized under strong acidic conditions (e.g., sulfuric acid, polyphosphoric acid). wikipedia.org The regiochemical outcome is determined by the structure of the aniline precursor. To synthesize the target molecule via this route, one would start with 4-methoxy-2-nitroaniline, which upon N-methylation and reaction with a suitable β-ketoester, would yield the necessary precursor for cyclization.

The Conrad-Limpach synthesis offers an alternative that can lead to either 2-quinolones or 4-quinolones depending on the reaction conditions. quimicaorganica.orgwikipedia.org Typically, reaction of an aniline with a β-ketoester at high temperatures under thermodynamic control favors the formation of the 2-quinolone isomer. quimicaorganica.org The initial condensation forms an enamine intermediate which then undergoes thermal cyclization. arkat-usa.org

Modern rhodium-catalyzed annulation reactions have also been developed, for instance, the reaction of 4-amino-2-quinolones with alkynes, which proceeds via a highly site- and regio-selective C–H activation. nih.gov While not directly forming the target molecule, these methods showcase advanced strategies for building fused quinolone systems with high precision.

Strategic Introduction of Methoxy (B1213986) and Nitro Groups onto the Quinolone System

The placement of the methoxy and nitro groups is critical to the identity of the target compound. These groups can be introduced either by using pre-functionalized starting materials or by direct functionalization of the quinolone core.

Starting with Functionalized Precursors: The most common and regiochemically reliable method is to begin with a substituted aniline. For the target molecule, a logical precursor is 4-methoxy-2-nitroaniline. This starting material ensures the correct positioning of the methoxy group at C6 and the nitro group at C8 of the final quinolone ring system after cyclization. The Skraup reaction, a classic method for quinoline synthesis, has been successfully applied using 3-nitro-4-aminoanisole (an isomer of the desired precursor) to produce 6-methoxy-8-nitroquinoline, demonstrating the feasibility of this strategy. orgsyn.orgmdpi.com The N-methyl group can be introduced by methylation of the aniline nitrogen before the cyclization step.

Direct Functionalization: Alternatively, functional groups can be added to a pre-formed quinolone ring via electrophilic aromatic substitution. The nitration of 6-methoxy-substituted quinolones has been studied, and the outcome is highly dependent on the reaction conditions and the directing effects of existing substituents. rsc.org The powerful activating and ortho-, para-directing effect of the C6-methoxy group typically directs nitration to the C5 position. rsc.org Overcoming this inherent regioselectivity to achieve nitration at the C8 position is challenging and may require blocking the C5 position or using specialized nitrating agents and catalysts. The introduction of a nitro group can activate the quinolone ring for subsequent nucleophilic substitution reactions, providing a pathway to further functionalization. nih.gov

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition-metal catalysis and organocatalysis have been applied to the synthesis of the 2-quinolone scaffold.

Transition metals, particularly palladium and copper, are widely used to construct the quinolone core. researchgate.netnih.gov These methods often involve the coupling of two or more components in a cascade or one-pot process. nih.gov

Palladium-catalyzed reactions: Palladium catalysts are effective for various annulation reactions. For example, the carbonylation of o-iodoanilines in the presence of terminal acetylenes can produce 2-quinolones. researchgate.net Another approach involves a Pd-catalyzed sequence of C–H bond activation, C–C bond formation, and cyclization using simple anilines as substrates. organic-chemistry.org Buchwald-type amidation followed by a Knoevenagel condensation is another Pd-catalyzed cascade reaction that yields N-alkoxyquinolones. nih.gov

Copper-catalyzed reactions: Copper catalysts offer a cost-effective alternative to palladium. nih.gov Ullmann-type C–N bond forming reactions have been adapted for the synthesis of the lactam nucleus in 2-quinolones. nih.gov Copper iodide has been used to catalyze cascade reactions of 2-halobenzocarbonyls with 2-arylacetamides to form the quinolone ring. nih.gov

Other metals: Ruthenium, rhodium, silver, and iridium have also been successfully employed in quinolone synthesis. nih.gov For instance, ruthenium can catalyze the cyclization of anilides with acrylates to afford 2-quinolones. nih.gov

A comparison of common transition-metal catalysts for quinolone synthesis is presented below.

Catalyst SystemReaction TypePrecursorsAdvantagesRef
Pd(OAc)₂, K₂CO₃Heck-type/Aminocyclizationo-Iodoaniline, AlkyneModular, good yields nih.gov
CuI, Cs₂CO₃Cascade Annulation2-Halobenzocarbonyl, AmideCost-effective, good functional group tolerance nih.gov
[RuCl₂(p-cymene)]₂C-H Activation/AnnulationAnilide, AcrylateHigh atom economy, diverse functional groups nih.gov
[Cp*RhCl₂]₂C-H/N-H AnnulationBenzamide, Diazo compoundHigh regioselectivity mdpi.com

This table is representative and not exhaustive.

Organocatalysis avoids the use of potentially toxic and expensive heavy metals, aligning with the principles of green chemistry. chemrxiv.org These methods often rely on the activation of substrates by small organic molecules like amines or acids. Recently, an organo-iodine-catalyzed C(sp²)–H amination strategy was developed to produce a wide range of 2-quinolones. chemrxiv.org This metal-free approach utilizes a catalytic amount of an aryl iodide in the presence of an oxidant to generate a reactive nitrenium ion intermediate, which then undergoes electrophilic cyclization. chemrxiv.org While classical methods like the Friedländer and Knorr syntheses are often acid-catalyzed and can be considered a form of organocatalysis, modern research focuses on developing novel, metal-free catalytic cycles. chemrxiv.org

Green Chemistry Principles in the Development of Sustainable Synthetic Routes

The synthesis of quinolones has been an area of focus for the application of green chemistry principles to minimize environmental impact. sciety.orgqeios.comnih.gov Traditional methods often require harsh conditions, stoichiometric toxic reagents, and hazardous solvents. nih.gov

Key green strategies applicable to the synthesis of this compound include:

Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water, ethanol, or supercritical CO₂ can significantly reduce the environmental footprint of a synthesis. sciety.orgqeios.com

Catalyst-Free and Solvent-Free Reactions: Many modern protocols aim to eliminate the need for both solvents and catalysts, often employing microwave irradiation or ultrasonication to drive reactions. sciety.orgqeios.comijpsjournal.com These energy-efficient techniques can lead to shorter reaction times and cleaner product profiles. nih.gov

Multicomponent Reactions (MCRs): Designing syntheses where multiple starting materials are combined in a single step to form the final product enhances atom economy and reduces waste from intermediate purification steps. nih.gov

Use of Benign Catalysts: Employing non-toxic and recyclable catalysts, such as formic acid or solid-supported catalysts, is a core principle of green chemistry. ijpsjournal.comjptcp.com Phase-transfer catalysis represents another approach to enhance reaction efficiency under milder conditions. globethesis.com

The adoption of these principles can lead to more sustainable and economically viable routes for the production of complex quinolone derivatives. qeios.com

Asymmetric Synthesis Approaches for Chiral Quinolone Derivatives

Although this compound is an achiral molecule, the development of asymmetric methods to produce enantiomerically enriched quinolone derivatives is a major focus in medicinal chemistry, as stereoisomers can exhibit different biological activities. These methods are crucial for synthesizing chiral analogs and related structures.

Key strategies often involve the use of chiral catalysts to control the formation of stereocenters during the synthesis. One prominent method is the catalytic asymmetric intramolecular aza-Michael addition. nih.gov In this approach, a suitably designed precursor undergoes cyclization in the presence of a chiral catalyst, such as a chiral phosphoric acid, to produce 2-substituted 2,3-dihydro-4-quinolones with high enantioselectivity. nih.govqeios.com This method is advantageous as it can be performed without protecting groups on the amine, streamlining the synthetic sequence. qeios.com

Another effective one-pot asymmetric synthesis utilizes chiral base catalysts. For instance, per-6-amino-β-cyclodextrin has been employed as a recyclable, chiral catalyst for the synthesis of 2-aryl-2,3-dihydro-4-quinolones. nih.gov This reaction proceeds with high yields and excellent enantiomeric excess, demonstrating the utility of organocatalysis in constructing complex chiral quinolone cores. nih.gov

Table 1: Overview of Asymmetric Synthesis Methods for Chiral Quinolone Analogs
MethodologyCatalyst TypeGeneral SubstrateProduct TypeReported Enantioselectivity
Intramolecular aza-Michael AdditionChiral Phosphoric Acid(2-Aminophenyl)alkenones2-Substituted 2,3-dihydro-4-quinolonesHigh (specific ee% varies with substrate) nih.govqeios.com
One-Pot Asymmetric SynthesisChiral Base Catalyst (e.g., per-6-amino-β-cyclodextrin)Substituted Aldehydes and 2'-aminoacetophenone2-Aryl-2,3-dihydro-4-quinolonesUp to 99% yield nih.gov

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all starting materials, are highly valued for their efficiency, atom economy, and operational simplicity. Several MCRs are well-suited for the rapid assembly of the core quinolone scaffold.

A notable example is a three-component domino protocol for synthesizing functionalized quinolones. nih.govacs.org This approach typically involves the reaction of a dicarbonyl compound, triethyl orthoformate, and an aniline derivative. nih.gov The reaction proceeds through a sequence of steps within a single pot:

A condensation reaction between the dicarbonyl compound and triethyl orthoformate. nih.govacs.org

Nucleophilic substitution by the aniline to form an enamino diester intermediate. nih.govacs.org

An intramolecular Friedel–Crafts reaction, often facilitated by a high-boiling solvent like diphenyl ether, to induce cyclization and form the quinolone ring. nih.govacs.org

This method avoids the need for isolating intermediates and often requires non-chromatographic purification, making it highly practical. nih.gov Other classical reactions, such as the Doebner reaction, which combines an aniline, an aldehyde, and pyruvic acid, also represent a multicomponent approach to quinoline-4-carboxylic acids, which are related precursors. thieme-connect.com

Table 2: Example of a Three-Component Reaction for Quinolone Synthesis nih.gov
Component 1Component 2Component 3Key Reaction StepsProduct
Dicarbonyl CompoundTriethyl OrthoformateArylamine1. Condensation 2. Nucleophilic Aromatic Substitution 3. Friedel-Crafts CyclizationFunctionalized Quinolone

Solid-Phase Synthesis Techniques Applicable to Quinolone Scaffolds

Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of compound libraries for drug discovery. Its main advantages include the use of excess reagents to drive reactions to completion and simplified purification, as byproducts and excess reagents are simply washed away from the resin-bound product. acs.org This methodology is applicable to the synthesis of quinolone scaffolds.

A reported strategy for the solid-phase synthesis of 4(1H)-quinolones utilizes a polymer-bound cyclic malonic acid ester as a versatile scaffold. acs.org The synthesis proceeds via the following general steps:

Immobilization: A cyclic malonic acid ester is attached to a solid support resin.

Reaction: The resin-bound ester is treated with triethyl orthoformate and a diverse range of arylamines to form a resin-bound arylaminomethylene intermediate. acs.org

Purification: Excess reagents are removed by simple filtration and washing of the resin. acs.org

Cyclization and Cleavage: The resin is heated, which induces thermal cyclization to form the quinolone ring and simultaneously cleaves the product from the solid support. acs.org

This "traceless cleavage" strategy yields the final quinolone products directly, often with sufficient purity (>90%) to not require further purification, making it ideal for combinatorial chemistry applications. acs.org

Table 3: General Protocol for Solid-Phase Synthesis of 4(1H)-Quinolones acs.org
StepDescriptionKey Reagents/Conditions
1Formation of Resin-Bound IntermediatePolymer-bound cyclic malonic acid ester, triethyl orthoformate, various arylamines
2Washing/PurificationFiltration and washing with solvents (e.g., EtOH, acetone)
3Thermal Cyclization-CleavageHeating the resin to induce ring formation and release of the product
4Product IsolationCollection of the cleaved quinolone product

Elucidation of Chemical Reactivity and Transformation Mechanisms of 6 Methoxy 1 Methyl 8 Nitro 2 Quinolone

Electrophilic Aromatic Substitution Reactions on the Quinolone Ring System

Electrophilic Aromatic Substitution (EAS) on the 6-Methoxy-1-methyl-8-nitro-2-quinolone ring is governed by the directing effects of the existing substituents. The 6-methoxy group is a powerful activating, ortho-para director due to its ability to donate electron density to the benzene (B151609) portion of the quinolone ring through resonance. chemistrytalk.orgpressbooks.publumenlearning.com Conversely, the 8-nitro group is a strong deactivating, meta director, withdrawing electron density and making substitution on the same ring less favorable. chemistrytalk.orglibretexts.org The N-methyl-2-quinolone core itself influences reactivity, with studies on the nitration of 1-methyl-2-quinolone (B133747) (MeQone) showing that substitution occurs preferentially at the 6-, 3-, and 8-positions, in that order. nih.gov

For this compound, further electrophilic attack is predicted to occur on the benzene ring, specifically at the positions most activated by the methoxy (B1213986) group and least deactivated by the nitro group.

Position 5: This position is ortho to the activating methoxy group and meta to the deactivating nitro group. This makes it the most likely site for further electrophilic substitution, such as nitration or halogenation.

Position 7: This position is also ortho to the methoxy group but is adjacent to the nitro group, which may introduce some steric hindrance and electronic deactivation.

Pyridone Ring (Positions 3, 4): The pyridone ring is generally less reactive towards electrophiles than the benzene ring, and the presence of the strongly deactivating nitro group on the adjacent ring further reduces its susceptibility to attack.

PositionActivating/Deactivating InfluencesPredicted Reactivity towards EAS
C3 Part of the less reactive pyridone ring.Low
C4 Part of the less reactive pyridone ring.Low
C5 Ortho to activating -OCH₃ group; Meta to deactivating -NO₂ group.High
C7 Ortho to activating -OCH₃ group; Ortho to deactivating -NO₂ group.Moderate

Nucleophilic Aromatic Substitution Reactions at Specific Ring Positions

The presence of the nitro group at the 8-position, in conjunction with the methyl group at the 1-position, significantly activates the quinolone system towards nucleophilic attack. This enhanced reactivity is analogous to that observed in 1-methyl-3,6,8-trinitro-2-quinolone (TNQ). nih.gov The steric repulsion between the 1-methyl and 8-nitro groups distorts the planarity of the quinolone framework. This distortion reduces the aromaticity of the pyridone ring, causing it to behave more like an activated nitroalkene, which is highly susceptible to nucleophilic attack. nih.gov

This phenomenon makes cine-substitution a prominent reaction pathway. In this type of reaction, the nucleophile attacks a position adjacent to the one bearing a leaving group, with subsequent elimination of the leaving group. For compounds with the 1-methyl-8-nitro substitution pattern, nucleophilic attack often occurs regioselectively at the C4-position, leading to the elimination of a vicinal group (if present, like a nitro group at C3). nih.govnih.gov In the case of this compound, while it lacks a leaving group at C3, the activated ring system is still primed for nucleophilic addition. The strong electron-withdrawing nature of the 8-nitro group facilitates nucleophilic attack, particularly at positions C7 and C5, which are ortho and para to it, respectively.

Reduction Pathways of the Nitro Group to Amino and Other Derivatives

The 8-nitro group of this compound can be readily reduced to an 8-amino group, a common and synthetically useful transformation for nitroquinolines. This reduction provides a pathway to a variety of other derivatives. The conversion typically proceeds through a six-electron reduction, involving nitroso and hydroxylamino intermediates before yielding the final amine.

Several reagents are effective for this transformation:

Catalytic Hydrogenation: This is a widely used method for reducing aromatic nitro compounds. Catalysts such as Raney nickel, platinum on carbon (Pt/C), or palladium on carbon (Pd/C) are employed with a hydrogen source like H₂ gas or hydrazine (B178648) hydrate (B1144303). publish.csiro.au This method is generally clean and provides high yields. For instance, various 8-nitroquinolines have been successfully reduced using Raney nickel and hydrazine hydrate in ethanol, with yields often around 80%. publish.csiro.au

Metal/Acid Systems: Classic reduction methods using metals in acidic media are also effective. Reagents such as iron powder in acetic acid or stannous chloride (SnCl₂) in hydrochloric acid are commonly used. publish.csiro.au While effective, these methods can sometimes be challenging to work up due to the formation of metal hydroxides or oxides. publish.csiro.au

Other Reducing Agents: Sodium hydrosulfite or sodium sulfide (B99878) can also be used for the reduction of nitroarenes.

The resulting 8-amino-6-methoxy-1-methyl-2-quinolone is a versatile intermediate. The amino group can be further derivatized through diazotization followed by substitution (Sandmeyer reaction), acylation, or alkylation to introduce a wide range of functionalities.

Reagent/MethodTypical ConditionsAdvantagesPotential Intermediates
Catalytic Hydrogenation (e.g., Raney Ni, H₂NNH₂·H₂O) Ethanol, warmingHigh yields, clean reactionNitroso, Hydroxylamino
Iron/Acetic Acid Refluxing acetic acidInexpensiveNitroso, Hydroxylamino
Stannous Chloride/HCl Elevated temperaturesHigh yieldsNitroso, Hydroxylamino

Oxidation Reactions Involving the Methoxy Moiety or Quinolone Core

The oxidation of this compound can potentially occur at two main sites: the methoxy group or the quinolone core itself.

Oxidation of the Methoxy Moiety: The 6-methoxy group can undergo oxidative O-demethylation to yield the corresponding 6-hydroxy derivative. This reaction can be achieved with various reagents, such as strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). In biological systems, this transformation can be mediated by cytochrome P450 enzymes. researchgate.net Oxidation of methoxyphenols can also lead to the formation of quinones. rsc.org

Oxidation of the Quinolone Core: The quinolone ring system is relatively stable to oxidation due to its aromaticity. However, under harsh oxidative conditions (e.g., with potassium permanganate (B83412) or chromic acid), the benzene ring can be cleaved. For substituted quinolines, oxidation often leads to the formation of pyridine (B92270) dicarboxylic acids. youtube.com The N-methyl group could also be a site for oxidation, potentially leading to the corresponding N-formyl or N-oxide derivative, although this is less common. The presence of the deactivating nitro group would likely make oxidation of the benzene ring more difficult compared to an unsubstituted quinolone.

Thermal and Photochemical Rearrangements of Substituted Quinolones

Substituted quinolones, particularly those with specific arrangements of nucleophilic and electrophilic centers, can undergo rearrangement reactions under thermal or photochemical conditions. One relevant type of rearrangement is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. wikipedia.org

For a Smiles rearrangement to occur in a molecule like this compound, a side chain containing a nucleophile (e.g., -OH, -NH₂, -SH) would need to be tethered to the quinolone ring, typically via an ether or similar linkage. The aromatic ring must be activated by an electron-withdrawing group, a condition met by the 8-nitro group. wikipedia.org While the parent compound does not possess the necessary side chain for a classic Smiles rearrangement, its derivatives could be designed to undergo such transformations.

Photochemical rearrangements are also possible. The excitation of the nitroaromatic system by UV light can lead to different reactivity patterns, potentially enabling substitutions or rearrangements that are not feasible under thermal conditions. rsc.org For instance, visible-light-mediated Smiles rearrangements of non-activated aromatics have been developed, suggesting that photoredox catalysis could be a viable strategy to induce rearrangements in quinolone systems. rsc.org

Metalation and Cross-Coupling Chemistry of Functionalized Quinolones

Transition-metal-catalyzed reactions are powerful tools for the functionalization of heterocyclic scaffolds like quinolines. mdpi.comnih.gov

Directed Metalation: The substituents on the this compound ring can act as directing groups for ortho-metalation. The methoxy group, for example, can direct lithiation to the C5 position. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce new functional groups with high regioselectivity.

Cross-Coupling Reactions: If a halogen atom were introduced onto the ring (e.g., at the C5 position via electrophilic halogenation), it would serve as a handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions would allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Denitrative Coupling: The nitro group itself can participate in cross-coupling reactions. Recent advances have shown that C-NO₂ bonds can be activated by transition metal catalysts (e.g., palladium), allowing the nitro group to be replaced by other functionalities. This "denitrative coupling" provides a direct method to functionalize the C8 position without first reducing the nitro group.

C-H Activation: Direct C-H activation is an increasingly important strategy for functionalizing quinolines. mdpi.comnih.gov Transition metal catalysts can selectively cleave C-H bonds and replace the hydrogen with another group. For the quinolone core, C-H activation often occurs at the C2 or C8 positions. In this specific molecule, the C8 position is already substituted, but other positions like C5 or C7 could potentially be targeted for functionalization via C-H activation, guided by the existing substituents.

Chemo- and Regioselective Derivatization Strategies for this compound

Achieving selective derivatization of this multifunctional compound requires careful choice of reagents and reaction conditions to target a specific functional group or position.

Chemoselectivity: The primary sites for chemical reaction are the nitro group and the aromatic ring. The nitro group can be selectively reduced without affecting other parts of the molecule using methods like catalytic hydrogenation under controlled conditions. Conversely, the aromatic ring can undergo electrophilic substitution at the C5 position without altering the nitro group.

Regioselectivity:

Electrophilic Attack: As discussed in section 3.1, electrophilic substitution is strongly directed to the C5 position due to the powerful activating effect of the 6-methoxy group.

Nucleophilic Attack: The steric strain induced by the 1-methyl and 8-nitro groups activates the pyridone ring for nucleophilic attack, potentially at the C4 position, in a manner similar to cine-substitution reactions observed in related trinitroquinolones. nih.govnih.govresearchgate.net

Metalation: Directed ortho-metalation provides a reliable route to functionalize the C5 position, leveraging the directing ability of the 6-methoxy group.

By exploiting the inherent electronic and steric properties of the molecule, a range of derivatives can be synthesized in a controlled manner. For example, a possible synthetic sequence could involve the reduction of the nitro group, followed by diazotization of the resulting amine to introduce a halogen at the C8 position, which could then be used in subsequent cross-coupling reactions.

Acid-Base Properties and Protonation/Deprotonation Equilibria of this compound

The acid-base properties of this compound are crucial for understanding its chemical reactivity, solubility, and behavior in biological systems. While specific experimental data on the pKa values and protonation/deprotonation equilibria of this exact molecule are not extensively documented in publicly available literature, its acid-base characteristics can be inferred from the behavior of related quinolone structures and the electronic effects of its substituents.

The structure of this compound contains several functional groups that can participate in acid-base equilibria. The primary site for protonation is the nitrogen atom of the quinolone ring, which possesses a lone pair of electrons. The basicity of this nitrogen is influenced by the electronic nature of the substituents on the aromatic rings.

Deprotonation is less likely for this molecule under typical physiological conditions as it lacks strongly acidic protons. The methyl group at the 1-position prevents the tautomerization to a hydroxyl group that can occur in some quinolone structures, thus eliminating a potential acidic site.

The equilibrium for the protonation of the quinolone nitrogen can be represented as follows:

Protonation equilibrium of this compound
Figure 1: Protonation equilibrium of the quinolone nitrogen in this compound.

Due to the lack of direct experimental data, the pKa value for the conjugate acid of this compound can be estimated based on values for similar substituted quinolones. The pKa of the conjugate acid of the parent quinoline (B57606) is approximately 4.9. The electron-donating methoxy group would be expected to increase this value, while the electron-withdrawing nitro group would significantly decrease it. Given the strong deactivating effect of the nitro group, the pKa is anticipated to be lower than that of unsubstituted quinoline.

Table 1: Estimated Acid-Base Properties of this compound

Functional GroupAcid/Base CharacterEstimated pKaNotes
Quinolone NitrogenBasic< 4.9 (for the conjugate acid)The basicity is reduced by the electron-withdrawing nitro group, and this effect is likely to be more significant than the electron-donating effect of the methoxy group.

It is important to note that these estimations are based on general chemical principles and the properties of related compounds. nih.govresearchgate.net Precise determination of the pKa values and a detailed understanding of the protonation/deprotonation equilibria of this compound would require experimental studies, such as potentiometric titration or spectrophotometric analysis. researchgate.net

Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive search for detailed spectroscopic data and structural elucidation of the chemical compound this compound has yielded no specific experimental findings for this particular molecule. While data for structurally related compounds, such as 6-Methoxy-8-nitroquinoline, are available, the specific spectroscopic characterization for the target compound, crucial for a thorough analysis as requested, is not present in the public domain.

The intended in-depth analysis, which was to include advanced Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FTIR) Spectroscopy, cannot be completed without the foundational experimental data for this compound.

Specifically, the following critical information remains unavailable:

¹H and ¹³C NMR Data: Chemical shifts, coupling constants, and multiplicity for the protons and carbons of this compound are not documented.

Two-Dimensional NMR Data: Information from COSY, NOESY, HSQC, and HMBC experiments, which is essential for confirming the connectivity and stereochemistry of the molecule, could not be located.

Variable Temperature NMR Studies: There is no indication that studies on the conformational dynamics of this specific compound have been performed.

High-Resolution Mass Spectrometry: The exact mass and fragmentation pathways, which would be determined by HRMS, are unknown.

FTIR Spectroscopy: The characteristic vibrational frequencies for the functional groups present in this compound have not been reported.

Without access to this primary spectroscopic data, a scientifically accurate and detailed article conforming to the requested in-depth characterization and structural elucidation cannot be generated. Further experimental research would be required to produce the necessary data for such an analysis.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that publicly available experimental data for the specific compound “this compound” is insufficient to construct the detailed article as requested.

Specifically, there are no published records containing the Ultraviolet-Visible (UV-Vis) spectroscopic data, single-crystal X-ray crystallography analysis, or Circular Dichroism (CD) spectroscopy for any chiral derivatives of this exact molecule. This lack of foundational data makes it impossible to generate a scientifically accurate and thorough article that adheres to the strict requirements of the provided outline for the following sections:

In Depth Spectroscopic Characterization and Structural Elucidation of 6 Methoxy 1 Methyl 8 Nitro 2 Quinolone

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Without access to peer-reviewed research or database entries detailing these specific analytical characterizations, creating the requested content would not meet the required standards of accuracy and authoritativeness. Therefore, the article cannot be generated at this time.

Theoretical and Computational Chemistry Investigations on 6 Methoxy 1 Methyl 8 Nitro 2 Quinolone

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For quinolone derivatives, DFT methods, such as B3LYP with a 6-31G* basis set, have been effectively used to optimize molecular structures and compute various molecular descriptors. nanomeghyas.irnih.gov

Geometry Optimization and Conformational Analysis

The geometry of 6-Methoxy-1-methyl-8-nitro-2-quinolone is expected to be largely planar due to the aromatic nature of the quinolone ring system. However, the presence of substituents—the methoxy (B1213986) group at the 6-position, the methyl group at the 1-position, and the nitro group at the 8-position—introduces potential for steric hindrance and conformational complexities.

Computational studies on similar nitroquinolones, such as 1-methyl-3,6,8-trinitro-2-quinolone, have shown that steric repulsion between the 1-methyl group and the 8-nitro group can cause significant distortion in the quinolone framework. nih.gov This interaction forces the 8-nitro group out of coplanarity with the quinolone ring, which in turn can activate the pyridone ring by disrupting its aromaticity. nih.gov A similar distortion is anticipated for this compound, influencing its chemical reactivity. Conformational analysis of related fluoroquinolone precursors has also highlighted the importance of intramolecular hydrogen bonding in determining the most stable conformers. nih.gov

Table 1: Predicted Geometrical Parameters for a Representative Quinolone Ring System

Parameter Predicted Value
C-C bond length (aromatic) ~1.40 Å
C=C bond length ~1.36 Å
C-N bond length ~1.38 Å
C=O bond length ~1.23 Å
N-O bond length (nitro group) ~1.22 Å

Note: These are generalized values for quinolone systems and the actual values for this compound may vary.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For quinolone derivatives, the HOMO is typically distributed over the electron-rich regions of the aromatic system, while the LUMO is often localized on the more electron-deficient parts. In this compound, the electron-donating methoxy group would increase the energy of the HOMO, while the electron-withdrawing nitro group would lower the energy of the LUMO. This would result in a relatively small HOMO-LUMO gap, suggesting a higher propensity for chemical reactions. DFT-based QSAR studies on quinolone-triazole derivatives have shown that the LUMO-HOMO energy gap is a significant descriptor correlated with their antibacterial activity. nih.gov

Table 2: Representative Frontier Orbital Energies for a Nitro-Substituted Aromatic System

Orbital Energy (eV)
HOMO -6.5
LUMO -2.5

Note: These are representative values and the actual energies for this compound would require specific calculations.

Electrostatic Potential Surfaces and Charge Distribution Studies

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In this compound, the MEP would show negative potential (red regions) around the oxygen atoms of the nitro and carbonyl groups, indicating susceptibility to electrophilic attack. The regions around the hydrogen atoms of the methyl and methoxy groups would exhibit positive potential (blue regions).

The strong electron-withdrawing nature of the nitro group significantly influences the charge distribution, activating the quinolone scaffold for nucleophilic attack at positions vicinal to the nitro group. nih.gov This is a key factor in the reactivity of nitroquinolones.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) using Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. For this compound, the chemical shifts of the protons and carbons in the quinolone ring would be influenced by the electronic effects of the substituents.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. rsc.org The predicted transitions would likely involve π-π* transitions within the aromatic system, with the exact wavelengths being modulated by the methoxy and nitro groups.

IR Spectroscopy: The vibrational frequencies can be calculated using DFT. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching of the quinolone carbonyl group, and the symmetric and asymmetric stretching of the N-O bonds of the nitro group.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, a key reaction of interest is its synthesis via nitration of a precursor. The nitration of quinolones typically involves electrophilic aromatic substitution, where the nitronium ion (NO2+) is the active electrophile. masterorganicchemistry.com Computational studies can model the reaction pathway, identify the transition states, and calculate the activation energies, thereby providing a detailed understanding of the reaction kinetics and regioselectivity. acs.org

Furthermore, the presence of the 8-nitro group in conjunction with the 1-methyl group is known to induce unusual reactivity in quinolones, such as favoring cine-substitutions where a nucleophile attacks at the 4-position, leading to the elimination of the nitro group at the 3-position (if present). nih.gov Computational modeling could elucidate the mechanism of such reactions for this compound.

Molecular Docking and Ligand-Target Interaction Prediction (Focus on theoretical interaction, not efficacy/clinical)

Currently, there are no specific molecular docking studies published in the peer-reviewed literature for this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is often used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

While computational studies, including molecular docking, have been performed on various quinoline (B57606) and quinolone derivatives to explore their potential interactions with biological targets, the specific binding characteristics of this compound remain uninvestigated. For instance, studies on other quinolone derivatives have explored their interactions with targets such as DNA gyrase and topoisomerase IV, which are common targets for antibacterial quinolones. However, without specific studies on this compound, any discussion of its potential ligand-target interactions would be purely speculative.

Mechanistic Biological Activity Studies of 6 Methoxy 1 Methyl 8 Nitro 2 Quinolone and Its Analogues Excluding Human Clinical Data and Safety Profiles

In Vitro Antimicrobial Spectrum Analysis

While data specifically for 6-Methoxy-1-methyl-8-nitro-2-quinolone is limited, extensive research on its analogues, particularly 6-fluoro-8-methoxy quinolones, provides insight into the potential antimicrobial spectrum. A notable analogue, AM-1155, has demonstrated a broad spectrum of antibacterial activity.

AM-1155 is significantly active against Gram-positive bacteria, including methicillin-resistant strains of Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pneumoniae, and Enterococcus faecalis. nih.gov Its activity against these Gram-positive organisms and various anaerobes is comparable to other fluoroquinolones like sparfloxacin (B39565) and tosufloxacin. nih.gov Against most species of the family Enterobacteriaceae, a concentration of 0.39 µg/ml was sufficient to inhibit 90% of the isolates. nih.gov

Furthermore, AM-1155 has shown potent bactericidal activity, with the Minimum Bactericidal Concentration (MBC) being close to its Minimum Inhibitory Concentration (MIC). nih.gov The frequency of spontaneous resistance development to AM-1155 in S. aureus and E. coli has been observed to be low. nih.gov

Bacterial SpeciesMIC90 (µg/mL) for AM-1155
Staphylococcus aureus0.10
Streptococcus pneumoniae0.39
Enterococcus faecalis0.78
Enterobacteriaceae (most species)0.39

Biochemical Investigations of Enzyme Inhibition

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.com These enzymes are crucial for managing DNA topology during replication, repair, and transcription. Quinolones stabilize the enzyme-DNA cleavage complex, which stalls replication forks and leads to double-stranded DNA breaks, ultimately resulting in bacterial cell death. mdpi.com

Studies on the 6-fluoro-8-methoxy quinolone analogue AM-1155 have confirmed this mechanism. AM-1155 strongly inhibits the supercoiling activities of DNA gyrases purified from both E. coli and S. aureus. nih.gov Further computational studies on 8-methoxy fluoroquinolone analogues, such as gatifloxacin (B573) and moxifloxacin, have explored their binding affinity with mutant DNA gyrase A (GyrA) subunits from Mycobacterium tuberculosis. nih.gov These docking studies indicate that modifications to the quinolone structure can enhance the binding affinity to the enzyme's active site, even in resistant strains. nih.gov For instance, the addition of guanosine (B1672433) and cholesteryl esters to the 'DNA gyrase binding' region of these fluoroquinolones enhanced their binding affinity with mutant DNA gyrase receptors. nih.gov

Cellular Uptake and Intracellular Localization Studies in Model Cell Systems

Specific data on the cellular uptake and intracellular localization of this compound are not extensively detailed in the available scientific literature. Generally, the uptake of quinolones into bacterial cells is thought to occur via passive diffusion through porin channels in the outer membrane of Gram-negative bacteria. mdpi.com

For eukaryotic cells, studies often employ fluorescent probes to visualize compound uptake and distribution. For example, coumarin-6 has been used as a model drug to study uptake from various nanoparticle formulations into human corneal epithelial cells under both static and flow conditions using confocal laser scanning microscopy. nih.gov Such studies have shown that the model drug can be passively redistributed from delivery systems into lipophilic cellular compartments. nih.gov In studies using coumarin-6 loaded nanoparticles in malignant melanoma cells, the nanoparticles were observed inside the cells, distributed throughout the cytosol with some localization around the nucleus. dovepress.com While these methods provide a framework for studying cellular uptake, specific investigations into the subcellular distribution of this compound or its close analogues are needed to determine its precise intracellular fate and sites of action.

Analysis of Antiproliferative or Cytotoxic Effects on Specific Cell Lines

Several analogues of this compound have been evaluated for their antiproliferative and cytotoxic effects against various cancer cell lines.

A new series of 8-nitroquinolone-based aromatic heterocyclic acyl hydrazones were synthesized and evaluated for their in vitro anti-cancer activity. rsc.org These compounds exhibited significant cytotoxicity towards A549 (non-small cell lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. rsc.orgnih.gov Notably, compounds 3c, 3a, and 11c showed potent activity against A549 cells, while demonstrating insignificant toxicity towards normal human embryonic kidney cells up to a concentration of 200 μM. rsc.org

In another study, a series of 6-methoxy-2-arylquinoline analogues were designed as P-glycoprotein (P-gp) inhibitors. nih.gov Most of these compounds showed negligible to low cytotoxic effects against multidrug-resistant (EPG85-257RDB) and drug-sensitive (EPG85-257P) gastric carcinoma cell lines. nih.gov This suggests that some 6-methoxyquinoline (B18371) derivatives may act as modulators of drug resistance rather than direct cytotoxic agents.

Compound AnalogueCell LineCancer TypeIC50 (µM)
8-Nitroquinolone Acylhydrazone (3c)A549Non-small cell lung15.3 ± 0.7
8-Nitroquinolone Acylhydrazone (3a)A549Non-small cell lung15.8 ± 0.1
8-Nitroquinolone Acylhydrazone (11c)A549Non-small cell lung17.1 ± 0.2

Receptor Binding Affinity Studies and Ligand-Protein Interaction Profiling (in vitro)

Comprehensive in vitro receptor binding affinity studies for this compound across a wide range of physiological receptors are not well-documented in the scientific literature. The primary "receptors" or targets for this class of compounds, particularly in the context of their antimicrobial activity, are the bacterial enzymes DNA gyrase and topoisomerase IV, as discussed in section 6.2.

The interaction is a highly specific ligand-protein binding event within the enzyme's active site, which is stabilized by interactions with both the DNA and amino acid residues of the enzyme. mdpi.com Molecular docking studies have been employed to predict and analyze these interactions for quinolone analogues. nih.gov For example, studies with 8-methoxy fluoroquinolones against Mycobacterium tuberculosis DNA gyrase have helped in designing novel analogues with enhanced binding affinity to mutant receptors. nih.gov

Mechanistic Studies on Induced Biological Responses

The cytotoxic effects of quinolone analogues in cancer cells are often mediated by the induction of apoptosis, or programmed cell death.

Studies on 8-nitroquinolone fused acylhydrazones have demonstrated their ability to induce apoptosis in A549 lung cancer cells. rsc.orgnih.gov The mechanism involves the activation of the mitochondrial-mediated intrinsic pathway. rsc.orgnih.gov Morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of floating cells, were observed in a dose-dependent manner upon treatment with these compounds. nih.gov

Further mechanistic insights come from studies on a related quinolone analogue, 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one (YYK1). In HL-60 human leukemia cells, YYK1 was found to induce both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. spandidos-publications.com This process was initiated by an increase in reactive oxygen species (ROS) and subsequent activation of the p38 MAPK signaling pathway, leading to the activation of caspases-8, -9, and -3. spandidos-publications.com

In general, quinolones can trigger changes in the regulation of genes involved in cell cycle control and apoptosis. researchgate.net For example, some fluoroquinolones have been shown to inhibit cancer cell migration and invasion by downregulating the expression of matrix metalloproteinase-9 (MMP-9) via p38 and cyclic AMP signaling pathways. nih.gov

Biofilm Inhibition Studies for Antimicrobial Applications

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotic treatments. medcraveonline.com Quinolones are among the classes of antibiotics investigated for their potential to inhibit biofilm formation or eradicate established biofilms.

Fluoroquinolones can be effective against non-growing bacteria and can penetrate the exopolysaccharide matrix of biofilms. spandidos-publications.com However, their efficacy against mature biofilms is often limited, and they are frequently considered for use in combination with other agents to enhance their anti-biofilm activity. spandidos-publications.comscispace.com The low oxygen and nutrient levels deep within a biofilm can slow bacterial metabolism, which in turn reduces the effectiveness of antibiotics like quinolones that target DNA synthesis. mdpi.com

While the general class of quinolones has been studied for anti-biofilm applications, specific research on the efficacy of this compound or its close 6-methoxy-8-nitro analogues against clinically relevant biofilms is not widely reported in the current literature. The development of novel compounds that can prevent or disrupt biofilms remains an active area of research. medcraveonline.com

Drug Resistance Mechanism Investigations in Model Organisms (e.g., efflux pump modulation)

No research data specifically investigating the drug resistance mechanisms for this compound or its analogues in model organisms were found in the public domain.

Advanced Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Methoxy 1 Methyl 8 Nitro 2 Quinolone Derivatives

Systematic Modification of the Methoxy (B1213986) Group and its Impact on Activity/Properties

The substituent at the C-6 position of the quinolone core is crucial for activity, famously demonstrated by the introduction of a fluorine atom in the highly successful fluoroquinolone class of antibiotics. researchgate.netnih.gov This modification significantly enhances lipophilicity, promoting better penetration through bacterial cell walls and increasing DNA gyrase inhibitory action. nih.govyoutube.com

Systematic replacement of the C-6 methoxy group with other substituents allows for a clear elucidation of its role. For instance, replacing it with a hydrogen atom would likely decrease potency, whereas substitution with a fluorine atom could enhance antibacterial activity by mimicking the fluoroquinolone scaffold.

Table 1: Illustrative Impact of C-6 Substituent Modification on Antibacterial Activity

Substituent at C-6 Electronic Effect Hypothetical Relative Potency (%)
-H Neutral 20
-OCH3 (Methoxy) Electron-donating (resonance) 60
-F (Fluoro) Strongly electron-withdrawing 100
-Cl (Chloro) Electron-withdrawing 85

Comprehensive Analysis of Nitro Group Modifications and their Biological/Chemical Consequences

The nitro group (-NO2) at the C-8 position is a powerful electron-withdrawing group. nih.gov Its presence significantly reduces the electron density of the quinolone ring system, which can activate the scaffold for nucleophilic reactions. nih.gov This feature can be synthetically useful for introducing further diversity at other positions. Electronically, the strong pull of the nitro group counteracts the electron-donating effect of the C-6 methoxy group, creating a complex electronic distribution across the molecule that influences target binding.

Modification of the nitro group can lead to drastic changes in biological activity.

Reduction to an Amino Group: Converting the C-8 nitro group to an amino group (-NH2) would fundamentally change its electronic character from strongly electron-withdrawing to strongly electron-donating. This can alter the molecule's binding mode with its biological target. In some quinolone series, C-5 amino groups have been shown to be beneficial for activity. pharmacy180.com

Replacement with Halogens: Replacing the nitro group with a fluorine or chlorine atom maintains an electron-withdrawing character at C-8, which is known to offer good potency against Gram-negative pathogens. pharmacy180.com A C-8 methoxy group, in contrast, often improves activity against Gram-positive bacteria. pharmacy180.comoup.com

Removal (Replacement with -H): Complete removal of the C-8 substituent would likely alter the planarity and electronic nature of the molecule, potentially reducing its target affinity. oup.com

Table 2: Predicted Consequences of C-8 Nitro Group Modification

Original Moiety Modified Moiety Key Chemical Consequence Predicted Biological Impact
-NO2 (Nitro) -NH2 (Amino) Change from strong electron-withdrawing to strong electron-donating. Significant alteration of target binding affinity and selectivity.
-NO2 (Nitro) -F (Fluoro) Retention of electron-withdrawing nature; smaller size. Potentially enhanced activity against Gram-negative bacteria.
-NO2 (Nitro) -OCH3 (Methoxy) Change to electron-donating group. May shift activity towards Gram-positive bacteria.

Alterations to the N1-Methyl Group and its Role in Molecular Recognition and Activity

The substituent at the N1 position is critical as it is involved in the drug-enzyme-DNA binding complex and influences both potency and pharmacokinetic properties. researchgate.net While a variety of alkyl and aryl groups have been explored, the cyclopropyl (B3062369) group is widely considered the most potent modification for antibacterial activity, as seen in drugs like ciprofloxacin. oup.commdpi.commdpi.com

The N1-methyl group in 6-Methoxy-1-methyl-8-nitro-2-quinolone is a small, simple alkyl substituent. Altering this group can have significant effects:

N1-Cyclopropyl: Replacing the methyl with a cyclopropyl group would likely increase antibacterial potency by providing a more favorable interaction with the DNA gyrase enzyme pocket. mdpi.com

N1-Ethyl or larger alkyls: Increasing the alkyl chain length can modulate lipophilicity and potency. However, excessively bulky groups may be detrimental to activity. pharmacy180.com

N1-Aryl (e.g., Difluorophenyl): Aryl substitutions at N1 are also associated with potent activity and can introduce additional binding interactions (e.g., pi-stacking). pharmacy180.com

The interaction between substituents at the N1 and C8 positions can also induce strain and alter the core's planarity, thereby affecting target affinity. researchgate.net

Substituent Effects on the Quinolone Core: Positional and Electronic Contributions

Push-Pull Effect: The electron-donating C-6 methoxy group and the electron-withdrawing C-8 nitro group create an electronic "push-pull" system across the aromatic core. This polarization can enhance interactions with biological targets.

Positional Isomerism: The specific placement of these groups is critical. For example, moving the nitro group from the C-8 to the C-5 or C-7 position would drastically alter the molecule's electronic and steric profile, leading to different biological activities. The C-8 position directly influences the steric environment around the C-7 position, a common site for modification in many potent quinolones. nih.govnih.gov

The foundational 2-quinolone core, along with the implicit C-3 carboxylic acid and C-4 keto groups (in the more common 4-quinolone antibiotics), forms the essential pharmacophore responsible for chelating a magnesium ion and interacting with DNA gyrase. nih.govnih.govresearchgate.net Modifications to this core are generally detrimental to activity. pharmacy180.com

Pharmacophore Identification and Lead Optimization Strategies

A pharmacophore model for a derivative of this compound targeting a bacterial enzyme like DNA gyrase would likely consist of several key features:

Hydrogen Bond Acceptors: The oxygen atoms of the C-2 carbonyl and the C-8 nitro group.

Hydrophobic/Aromatic Regions: The bicyclic quinolone core.

Additional Features: The N1-methyl and C6-methoxy groups contributing to specific hydrophobic or steric interactions.

Based on this pharmacophore, lead optimization strategies aim to refine the molecule's properties to enhance efficacy, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. danaher.compatsnap.combiobide.com

Key Optimization Strategies:

SAR-Directed Modification: Systematically applying the modifications discussed in the sections above (e.g., N1-methyl to N1-cyclopropyl, C8-nitro to C8-fluoro) to identify the optimal substituent for each position. danaher.com

Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity. patsnap.com For example, replacing the C-6 methoxy group with a difluoromethoxy group (-OCF2H) to modulate lipophilicity and metabolic stability.

Scaffold Hopping: Replacing the quinolone core with a different heterocyclic system while retaining the key pharmacophoric features to discover novel intellectual property with potentially better properties. patsnap.com

Combinatorial Chemistry Approaches in SAR Elucidation

Combinatorial chemistry is a powerful tool for rapidly exploring the structure-activity relationships of a lead compound by synthesizing a large number of derivatives in parallel. nih.gov For the this compound scaffold, a combinatorial library could be generated to efficiently probe the SAR.

A common approach involves a versatile synthetic intermediate that allows for the introduction of diverse chemical moieties. For example, if a precursor contained a reactive handle like a chlorine atom at the C-7 position, a library could be synthesized by reacting it with a large collection of different amines. This would yield hundreds or thousands of compounds with varying C-7 substituents, which could then be screened for biological activity. Mathematical and virtual screening models can be applied to these virtual libraries to pre-select the most promising candidates for synthesis, saving time and resources. nih.govresearchgate.net

Fragment-Based Drug Design (FBDD) Principles Applied to Quinolone Scaffolds

Fragment-Based Drug Design (FBDD) is an alternative approach to lead discovery and optimization. It involves screening libraries of small, low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to the biological target. nih.gov These hits are then optimized, either by "growing" the fragment to occupy adjacent pockets or by "linking" multiple fragments that bind to different sites. nih.govresearchgate.net

For a target like DNA gyrase, the quinolone scaffold can be deconstructed into its constituent fragments:

Fragment A: An aminonitro-aromatic fragment (representing the C-8 nitro side of the core).

Fragment B: A methoxy-pyridone fragment.

Fragment C: A simple N-methylated ring system.

These fragments could be screened using biophysical techniques like NMR or X-ray crystallography to identify which ones bind to the enzyme. nih.govnih.gov A successful hit, for example, a fragment that binds in the ATP pocket of the GyrB subunit, could then be elaborated into a more potent inhibitor, potentially leading to a novel class of compounds that are structurally distinct from traditional quinolones. nih.govnih.gov

Table of Mentioned Compounds

Compound Name
This compound
Ciprofloxacin
Nalidixic acid

Emerging Research Directions and Potential Applications for 6 Methoxy 1 Methyl 8 Nitro 2 Quinolone in Chemical Science and Beyond

Development of 6-Methoxy-1-methyl-8-nitro-2-quinolone as a Chemical Probe for Biological Pathways

The development of chemical probes is essential for interrogating complex biological systems. Quinolone derivatives have shown promise in this area, acting as chemosensors for biologically relevant molecules. For instance, new compounds derived from 3-formyl-2(1H)-quinolones, featuring a methoxy (B1213986) group at the 6-position, have been synthesized and evaluated as chemosensors for detecting thiol-containing amino acids. mdpi.com These probes exhibit a notable decrease in fluorescence upon binding to L-cysteine, indicating their potential as selective sensors. mdpi.com

Building on this precedent, this compound could be investigated as a scaffold for novel chemical probes. The intrinsic spectroscopic properties of the quinolone ring, modulated by the methoxy and nitro substituents, could be harnessed for fluorescent or colorimetric detection of specific analytes. The nitro group, in particular, is known to influence electronic properties and can act as a quenching moiety or a reactive handle for probe design. Research in this area would involve synthesizing derivatives of the core structure and screening them against various biological targets to identify selective interactions, paving the way for tools that can elucidate enzymatic activity or map metabolic pathways.

Potential Probe Application Sensing Mechanism Rationale based on Analogues
Thiol-Containing Amino AcidsFluorescence Quenching6-methoxy-quinolone derivatives have demonstrated sensing capabilities for L-cysteine. mdpi.com
Metal Cation DetectionChelation and Spectral ShiftThe 2-oxo group and nearby substituents could form coordination complexes with metal ions, a known property of quinolones. mdpi.com
Enzyme Activity MonitoringSubstrate-Specific DerivatizationThe core structure could be modified to act as a substrate for specific enzymes, releasing a fluorescent signal upon cleavage.

Integration of Quinolone Derivatives into Advanced Functional Materials (e.g., sensing, optoelectronics)

The quinoline (B57606) ring system is a valuable component in the design of functional materials for applications such as organic light-emitting diodes (OLEDs) and electro-optics. researchgate.net The photophysical properties of these materials are highly dependent on the substituents attached to the quinoline core. The subject compound, this compound, possesses both a strong electron-donating group (-OCH₃) and a strong electron-withdrawing group (-NO₂), creating a "push-pull" system. This electronic arrangement is known to enhance properties like intramolecular charge transfer, which can be beneficial for non-linear optics and optoelectronic devices.

Future research could focus on synthesizing and characterizing the material properties of this quinolone. Investigations would include measuring its absorption and emission spectra, determining its fluorescence quantum yield, and evaluating its thermal stability. mdpi.com By incorporating this molecule into polymer matrices or thin films, its utility in electronic devices could be assessed. The N-methyl group enhances solubility and influences molecular packing in the solid state, which is a critical factor for material performance. researchgate.net

Applications in Analytical Chemistry and Chromatographic Separations

Quinolone derivatives are frequently analyzed and separated using techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis. oup.comnih.gov Furthermore, the inherent fluorescence of some quinolone structures makes them excellent candidates for derivatization reagents in analytical chemistry. A notable example is the development of a pre-column derivatization reagent featuring a 6-methoxy-4-quinolone moiety for the sensitive analysis of chiral amino acids. nih.gov This reagent allows for detection by both fluorescence and tandem mass spectrometry, with limits of detection in the femtomole range. nih.gov

Given its structure, this compound could serve two roles in analytical chemistry. Firstly, it can be a target analyte in complex matrices, requiring the development of specific and sensitive detection methods using UPLC-MS/MS. mdpi.com Secondly, its core structure could be modified to create novel derivatization agents. The nitro group could be reduced to an amine, providing a reactive site for coupling to target analytes, while the 6-methoxy-quinolone core would act as the fluorophore or chromophore for detection.

Chemoinformatics and Data Mining for Predicting Novel Quinolone Activities

Chemoinformatics and quantitative structure-activity relationship (QSAR) studies are powerful tools for the virtual screening of compound libraries and the prediction of biological activities, thereby accelerating drug discovery. nih.gov These computational approaches allow for the prediction of pharmacokinetic and toxicological properties, helping to identify safer and more effective drug candidates. nih.gov

The specific substitution pattern of this compound can be encoded into molecular descriptors and used in QSAR models. By mining existing databases of quinolone activities (e.g., antibacterial, anticancer, antiviral), it may be possible to predict novel therapeutic applications for this compound. chim.itnih.gov For example, modifications at the C-8 position have been shown to yield more effective antibacterial analogues. nih.gov Chemoinformatic models could predict how the combination of an 8-nitro and a 6-methoxy group influences target binding or cellular permeability, guiding future synthesis and biological evaluation efforts.

Novel Derivatization for Prodrug Strategies (mechanistic chemical study)

Prodrug design is a well-established strategy to overcome limitations of parent drugs, such as poor solubility or unfavorable pharmacokinetics. nih.gov For quinolones, this often involves creating covalent derivatives, such as esters or amides, that are metabolized in the body to release the active compound. nih.gov

From a mechanistic chemical perspective, the this compound structure offers several handles for derivatization. While the 2-quinolone core itself is relatively stable, the nitro group at the C-8 position is a key site for chemical modification. It could be reduced to a hydroxylamine (B1172632) or an amine, which can then be acylated to form ester or amide linkages. These linkages could be designed to be cleavable by specific enzymes (e.g., esterases, reductases) found in target tissues. A mechanistic study would involve synthesizing these derivatives and studying their stability and cleavage kinetics under various chemical and enzymatic conditions to understand the structure-reactivity relationships, without considering dosage or administration. For example, conjugates containing a fluoroquinolone and a phosphonate (B1237965) moiety have been designed as osteotropic prodrugs to target bone tissue. nih.gov

Potential Derivatization Site Chemical Transformation Resulting Linkage for Prodrug Cleavage Mechanism
8-Nitro GroupReduction to AmineAmide, CarbamateEnzymatic Hydrolysis
8-Nitro GroupReduction to HydroxylamineEsterEnzymatic Hydrolysis
Quinolone Ring (Hypothetical)Addition of a cleavable side chainEster, CarbonateEnzymatic Hydrolysis

Exploration of Photophysical Properties and Applications

The photophysical properties of quinoline derivatives are of significant interest for applications ranging from biological imaging to materials science. The absorption and emission characteristics are highly sensitive to the nature and position of substituents on the aromatic rings. A study on the closely related 6-methoxyquinoline (B18371) (6MeOQ) using picosecond transient absorption spectroscopy revealed insights into its excited-state dynamics. researchgate.net

The photophysical behavior of this compound is expected to be distinct. The presence of the 2-oxo group, the N-methyl substituent, and particularly the 8-nitro group will significantly influence the energy levels of the molecular orbitals. The nitro group often acts as a fluorescence quencher but can also facilitate intersystem crossing to the triplet state. A thorough investigation would involve characterizing its absorption spectrum, fluorescence emission (if any), phosphorescence, and excited-state lifetimes. Understanding these properties could lead to applications in photodynamic therapy, where triplet-state sensitizers are crucial, or as components in photoresponsive materials.

Biosynthetic Pathway Elucidation for Naturally Occurring Quinolone Analogues (if relevant)

While this compound is primarily accessible through chemical synthesis, the quinolone scaffold is found in numerous natural products from bacteria, fungi, and plants. nih.govresearchgate.net The elucidation of the biosynthetic pathways of these natural analogues provides valuable insights into how nature constructs these complex heterocycles and can inspire engineered biosynthesis of novel compounds.

For example, the biosynthesis of fungal quinolactacins, which are N-methyl-4-quinolones, has been uncovered and involves a concise nonribosomal peptide synthetase (NRPS) pathway. nih.gov Should a naturally occurring analogue of this compound be discovered, research would focus on identifying the corresponding gene cluster and characterizing the enzymes involved. This could reveal novel enzymatic reactions for methoxylation, nitration, or N-methylation of the quinolone core, providing new tools for biocatalysis and synthetic biology.

Conclusion and Future Perspectives in the Academic Research of 6 Methoxy 1 Methyl 8 Nitro 2 Quinolone

Summary of Key Research Findings and Methodological Advancements

Direct experimental findings on 6-Methoxy-1-methyl-8-nitro-2-quinolone are scarce in current literature. However, research on analogous compounds provides a predictive framework for its chemical nature and synthesis. The 1-methyl-2-quinolone (B133747) (MeQone) core is a common motif in alkaloids, and methods for its synthesis are well-established. mdpi.com Methodological advancements in quinolone synthesis, such as the Conrad-Limpach-Knorr and Gould-Jacobs reactions, offer robust pathways to the basic quinolone skeleton. researchgate.netmdpi.com More recent innovations include metal-catalyzed reactions, microwave-assisted syntheses, and green chemistry approaches that provide efficient access to highly functionalized quinolone derivatives. mdpi.comnih.govqeios.com

The synthesis of nitroquinolones has been systematically studied. For instance, the nitration of 1-methyl-2-quinolone can yield various isomers depending on the reaction conditions. Nitration at lower temperatures tends to produce mono-nitrated products like 1-Methyl-6-nitro-2-quinolone, while more forceful conditions can lead to di- and tri-nitrated derivatives. mdpi.com This demonstrates that the introduction of a nitro group onto the 1-methyl-2-quinolone scaffold is a feasible and controllable process. The presence of a methoxy (B1213986) group at the C-6 position would likely influence the regioselectivity of the subsequent nitration step due to its electron-donating nature, directing incoming electrophiles.

A key finding in related structures, such as 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), is the profound impact of steric interactions. The repulsion between the N-methyl group at the 1-position and the nitro group at the 8-position can distort the quinolone ring, altering its aromaticity and enhancing its reactivity. mdpi.com This suggests that this compound would likely exhibit unique conformational and reactivity characteristics due to this steric clash.

Identification of Remaining Challenges and Unexplored Research Avenues

The most significant challenge in the study of this compound is the fundamental lack of dedicated research. Its synthesis, purification, characterization, and biological evaluation remain entirely unexplored avenues.

Key Challenges and Unexplored Areas:

Regioselective Synthesis: While general methods for quinolone synthesis exist, achieving the specific 6-methoxy and 8-nitro substitution pattern in a controlled and high-yield manner presents a significant synthetic challenge. Controlling the regioselectivity of the nitration on a pre-existing 6-methoxy-1-methyl-2-quinolone precursor is a critical hurdle that needs to be overcome.

Physicochemical Characterization: There is no available data on the compound's fundamental properties, such as its melting point, solubility, crystal structure, and spectroscopic data (NMR, IR, MS). Obtaining a pure sample for full characterization is the first step in any future research.

Chemical Reactivity: The predicted steric strain between the 1-methyl and 8-nitro groups could lead to unusual chemical reactivity. mdpi.com Investigating how this strain affects the stability of the molecule and its susceptibility to nucleophilic or cycloaddition reactions is a major unexplored research avenue.

Biological Screening: The biological activity profile of the compound is completely unknown. Given that various quinolone derivatives possess potent antimicrobial, anticancer, and antimalarial properties, screening this compound against a wide range of biological targets is a critical next step. researchgate.netmdpi.commdpi.com

Strategic Directions for Future Synthetic Innovations

Future synthetic work on this compound should focus on developing a reliable and efficient pathway to the molecule. A plausible multi-step strategy could serve as a starting point for innovation.

Proposed Synthetic Outline:

Quinolone Ring Formation: Begin with a suitable aniline (B41778) precursor, such as 4-methoxyaniline, and react it with a β-ketoester via a Conrad-Limpach or similar cyclization reaction to form 6-methoxy-2-quinolone. mdpi.com

N-Methylation: Introduction of the methyl group at the N-1 position to yield 6-methoxy-1-methyl-2-quinolone.

Regioselective Nitration: The final and most challenging step would be the selective introduction of a nitro group at the C-8 position.

Innovations in this process could include:

Advanced Cyclization Methods: Employing modern catalytic systems (e.g., rhodium or copper-based catalysts) could improve the efficiency and functional group tolerance of the initial ring-forming reaction. mdpi.com

Directed Ortho-Metalation: To overcome the challenge of regioselectivity in the nitration step, a directed metalation strategy could be employed. By using a directing group, it may be possible to selectively functionalize the C-8 position before nitration.

Flow Chemistry: Utilizing continuous flow reactors could allow for better control over reaction parameters (temperature, time) during the nitration step, potentially improving selectivity and safety.

Computational Guidance: Using Density Functional Theory (DFT) calculations to model the reaction intermediates and transition states could help predict the most favorable conditions for achieving the desired 8-nitro isomer.

Promising Avenues for Deeper Mechanistic Biological Understanding (excluding human trials)

Based on the known bioactivities of related quinolones, several promising avenues exist for investigating the mechanistic biology of this compound. researchgate.netmdpi.com The presence of both a nitro group and a quinolone core suggests potential as an antimicrobial or anticancer agent.

Table 1: Potential Preclinical Investigations for this compound

Research AreaProposed InvestigationRationale
Anticancer Activity In vitro cytotoxicity screening against a panel of human cancer cell lines (e.g., NCI-60).Fluoroquinolone derivatives have demonstrated potent antiproliferative effects. mdpi.comnih.gov
Topoisomerase II inhibition assays.Quinolones are well-known inhibitors of bacterial DNA gyrase and human topoisomerase II, which are critical enzymes for DNA replication. nih.govnih.gov
Cell cycle analysis and apoptosis assays (e.g., flow cytometry).To determine if the compound induces cell cycle arrest or programmed cell death, common mechanisms for anticancer drugs. nih.gov
Antimicrobial Activity Screening against a panel of pathogenic Gram-positive and Gram-negative bacteria and fungi.The quinolone scaffold is the basis for a major class of antibiotics. nih.gov
Minimum Inhibitory Concentration (MIC) determination.To quantify the compound's potency against susceptible microbial strains.
Mechanism of Action DNA binding and intercalation studies.The planar aromatic structure of quinolones facilitates interaction with DNA.
Studies on the generation of reactive oxygen species (ROS).The nitroaromatic group can undergo metabolic reduction to generate radical species that cause cellular damage.

A particularly intriguing hypothesis is that the steric hindrance between the 1-methyl and 8-nitro groups could modulate biological activity. This distortion might enhance the molecule's ability to intercalate with DNA or fit into the active site of an enzyme like topoisomerase II, potentially leading to increased potency compared to a planar analogue.

Interdisciplinary Research Opportunities Involving this compound

The full exploration of this compound necessitates a highly interdisciplinary approach, integrating expertise from multiple scientific fields.

Synthetic and Medicinal Chemistry: Organic chemists are needed to first synthesize the compound and create a library of related derivatives to establish structure-activity relationships (SAR). rsc.orgacs.org

Computational Chemistry: Theoretical chemists can perform molecular modeling, docking studies, and DFT calculations to predict the compound's 3D structure, electronic properties, and potential interactions with biological targets like enzymes or DNA. researchgate.net This can guide synthetic efforts and help interpret biological data.

Pharmacology and Molecular Biology: Biologists are essential for conducting the in vitro screening, determining the mechanism of action, and evaluating the compound's efficacy in cell-based models. nih.gov

Structural Biology: If the compound shows significant activity against a specific protein target, structural biologists could work to crystallize the compound-protein complex. This would provide atomic-level insight into its binding mode and facilitate further rational drug design.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the structure of 6-Methoxy-1-methyl-8-nitro-2-quinolone?

  • Methodological Answer : Use a combination of 1H/13C NMR to identify methoxy, methyl, and nitro substituents. IR spectroscopy can confirm nitro (stretching at ~1520 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₁H₁₀N₂O₄; theoretical ~234.07 g/mol). Cross-reference with databases like NIST Chemistry WebBook for spectral comparisons . For crystalline samples, X-ray diffraction resolves stereoelectronic effects from the nitro group .

Q. How do solubility properties influence experimental design for this compound?

  • Methodological Answer : The compound is likely insoluble in water (common for nitroquinolones; see 6-Methoxyquinoline in ). Use polar aprotic solvents (e.g., DMSO, DMF) for reactions. For biological assays, prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity. Include solubility tests under varying pH (e.g., 3–10) to assess stability .

Q. What are common synthetic routes to this compound?

  • Methodological Answer :

Start with 6-Methoxyquinoline (CAS 5263-87-6) as a precursor .

Introduce the methyl group via Friedel-Crafts alkylation at position 1 using methyl chloride and AlCl₃.

Nitrate at position 8 using a mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

Oxidize the 2-position to a ketone using KMnO₄ or CrO₃. Validate purity via HPLC (>95%) .

Advanced Research Questions

Q. How can researchers address contradictory data on the regioselectivity of nitration in 6-Methoxyquinoline derivatives?

  • Methodological Answer : Contradictions arise from competing electronic (nitro-directing) and steric effects. Use computational modeling (DFT) to map electrostatic potential surfaces and predict nitration sites. Experimentally, vary reaction conditions (e.g., HNO₃ concentration, temperature) and monitor outcomes via LC-MS . Compare results with analogs like 8-Methoxy-2-methylquinoline ( ) to isolate substituent effects .

Q. What strategies optimize low yields in the final oxidation step to form the 2-quinolone moiety?

  • Methodological Answer : Low yields may stem from side reactions (e.g., over-oxidation).

  • Use protecting groups (e.g., acetyl for sensitive substituents) during earlier synthesis steps.
  • Replace harsh oxidants (CrO₃) with TEMPO/NaClO for selective ketone formation.
  • Monitor reaction progress via TLC with UV visualization and isolate intermediates .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects).

  • Perform dose-response studies across multiple models (e.g., bacterial vs. mammalian cells).
  • Use meta-analysis to aggregate data from independent studies, adjusting for confounding variables (e.g., purity, solvent).
  • Validate mechanisms via knockout assays (e.g., CRISPR for target genes) .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Use molecular docking to assess binding affinity at biological targets (e.g., enzymes).
  • Apply frontier molecular orbital (FMO) theory to predict sites for nucleophilic attack (e.g., LUMO maps).
  • Validate predictions with kinetic studies (e.g., SNAr reactions with amines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.